molecular formula C17H21N5O5S B11783332 Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate

Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate

Cat. No.: B11783332
M. Wt: 407.4 g/mol
InChI Key: TUHPTRGVQLCPLE-UHFFFAOYSA-N
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Description

Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate: is a complex organic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid and sulfuric acid.

    Attachment of the Morpholino Group: The morpholino group can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholino group.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, the nitrophenyl group can participate in redox reactions, while the morpholino group can enhance the compound’s solubility and bioavailability. The thiadiazole ring can contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(P-TOLYL)MORPHOLINE: A compound with a similar morpholino group but different overall structure.

    4-MORPHOLINOACETOPHENONE: Contains a morpholino group and a phenyl ring but lacks the thiadiazole ring.

    3-AMINO-4-(4-MORPHOLINO)BENZOTRIFLUORIDE: Contains a morpholino group and a trifluoromethyl group but lacks the thiadiazole ring.

Uniqueness

Tert-butyl (5-(4-morpholino-3-nitrophenyl)-1,3,4-thiadiazol-2-YL)carbamate is unique due to the combination of its morpholino, nitrophenyl, and thiadiazole groups, which confer distinct chemical properties and potential applications. The presence of the thiadiazole ring, in particular, sets it apart from other similar compounds, providing enhanced stability and reactivity.

Properties

Molecular Formula

C17H21N5O5S

Molecular Weight

407.4 g/mol

IUPAC Name

tert-butyl N-[5-(4-morpholin-4-yl-3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C17H21N5O5S/c1-17(2,3)27-16(23)18-15-20-19-14(28-15)11-4-5-12(13(10-11)22(24)25)21-6-8-26-9-7-21/h4-5,10H,6-9H2,1-3H3,(H,18,20,23)

InChI Key

TUHPTRGVQLCPLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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